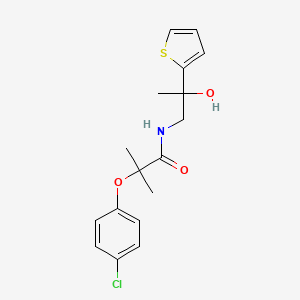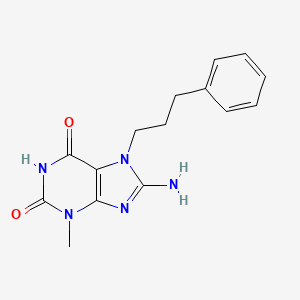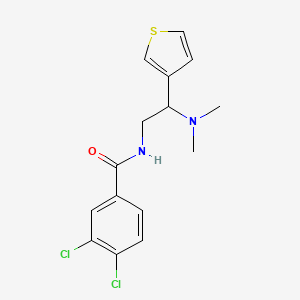![molecular formula C34H36N6O3S B2483344 N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1173776-65-2](/img/structure/B2483344.png)
N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to the compound often involves multi-step reactions, including the condensation of halides, sulfanyl-substituted derivatives, and cyclization reactions under palladium-catalyzed conditions. For example, Markosyan et al. (2015) described the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing techniques that might be relevant to synthesizing the target compound (Markosyan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family typically involves detailed spectroscopic analysis, including NMR, IR, and mass spectrometry, to determine the arrangement of atoms and functional groups. Nowak et al. (2015) employed these techniques to elucidate the structure of amino- and sulfanyl-derivatives of benzoquinazolinones, which could provide insights into analyzing the structure of the target molecule (Nowak et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds often involves their capacity to undergo further functionalization or participate in coupling reactions. For instance, the Buchwald–Hartwig coupling reaction is a pivotal step in introducing amino or sulfanyl groups, as shown in the synthesis pathways of benzquinazolinones derivatives (Nowak et al., 2015).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically determined through experimental measurements and contribute to the compound's characterization.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemical agents, stability under various conditions, and the ability to undergo specific reactions, define the utility and applicability of these compounds in chemical and biological contexts. For example, the synthesis and biological activity studies by Markosyan et al. (2015) provide insights into the chemical behavior of similar compounds, including their potential anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Pathways and Biological Properties : Quinazoline derivatives have been synthesized through various methods, with significant focus on their biological activities. For instance, the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines has been reported, along with their effects on brain monoamine oxidase (MAO) activity and antitumor activities against Ehrlich ascites carcinoma (EAC) and sarcoma 180, demonstrating moderate therapeutic effects (Markosyan et al., 2008).
Antimicrobial Activities : Several quinazoline derivatives have been evaluated for their antibacterial and antifungal activities. For example, new 3(4H)-quinazolinone derivatives were characterized by their synthesis from quinazolinylbenzoic acid and demonstrated significant antibacterial and antifungal properties (El-Shenawy, 2017).
Antitumor and Antimicrobial Effects : The synthesis and biological evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which included analysis of their antimicrobial activity against various bacteria and fungi, were reported, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antihypertensive Agents : Another area of application is the development of antihypertensive agents, where specific quinazoline derivatives were synthesized and evaluated as alpha 1-adrenoceptor antagonists, showing promising results in lowering blood pressure (Chern et al., 1993).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O3S/c1-3-23-14-16-24(17-15-23)35-32(42)29(4-2)44-34-37-27-13-9-8-12-26(27)31-36-28(33(43)40(31)34)22-30(41)39-20-18-38(19-21-39)25-10-6-5-7-11-25/h5-17,28-29H,3-4,18-22H2,1-2H3,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUZKVLPMHWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)


![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)